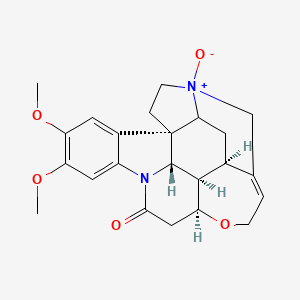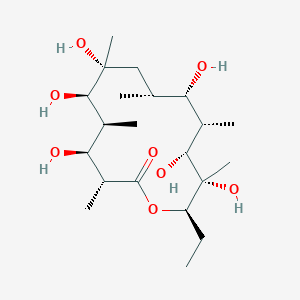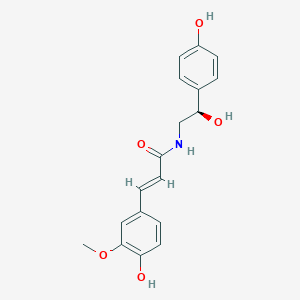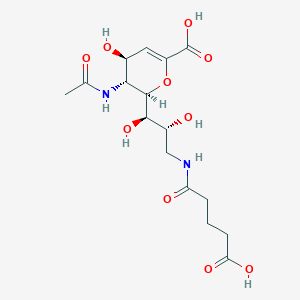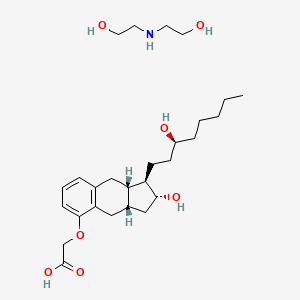
Bromovulone III
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromovulone III is a natural product found in Clavularia viridis with data available.
Applications De Recherche Scientifique
Anti-Tumor Activity in Prostate Cancer Cells
Bromovulone III, a cyclopentenone prostanoid isolated from the soft coral Clavularia viridis, has been identified to possess significant anti-tumor activity. It is notably more effective than other prostaglandins like PGA1, PGA2, and delta12-PGJ2 in prostate cancer cells, specifically the PC-3 cells. This compound induces apoptosis (programmed cell death) through the activation of various caspases and Bid cleavage, primarily via a Fas-mediated pathway without causing DNA damage (Chiang et al., 2006).
Inducing Apoptosis in Hepatocellular Carcinoma
Bromovulone III has demonstrated effectiveness in inducing apoptosis in human hepatocellular carcinoma cells (Hep3B cells). The mechanism involves the activation of m-calpain, caspase-12, and the transcription factor CHOP/GADD153, suggesting the involvement of endoplasmic reticulum (ER) stress. Additionally, a secondary mitochondrial swelling and depolarization of mitochondrial membrane potential were observed, indicating an interaction between ER and mitochondria (Chiang et al., 2005).
Cytotoxicity Against Various Cancer Cells
Bromovulone III has shown promising cytotoxicity against several cancer cell types, including human prostate (PC-3) and colon (HT29) cancer cells. This finding was derived from bioassay-directed fractionation studies on Clavularia viridis (Shen et al., 2004).
Propriétés
Nom du produit |
Bromovulone III |
|---|---|
Formule moléculaire |
C21H29BrO4 |
Poids moléculaire |
425.4 g/mol |
Nom IUPAC |
methyl (E,7E)-7-[(2R)-4-bromo-2-hydroxy-2-[(Z)-oct-2-enyl]-5-oxocyclopent-3-en-1-ylidene]hept-5-enoate |
InChI |
InChI=1S/C21H29BrO4/c1-3-4-5-6-9-12-15-21(25)16-18(22)20(24)17(21)13-10-7-8-11-14-19(23)26-2/h7,9-10,12-13,16,25H,3-6,8,11,14-15H2,1-2H3/b10-7+,12-9-,17-13-/t21-/m1/s1 |
Clé InChI |
SEUGRXZAXYVQIH-WSLYZSCVSA-N |
SMILES isomérique |
CCCCC/C=C\C[C@]\1(C=C(C(=O)/C1=C/C=C/CCCC(=O)OC)Br)O |
SMILES canonique |
CCCCCC=CCC1(C=C(C(=O)C1=CC=CCCCC(=O)OC)Br)O |
Synonymes |
bromovulone III |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



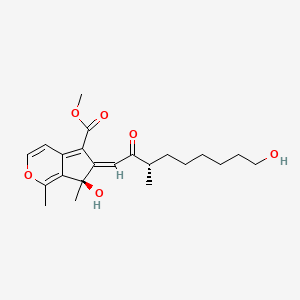

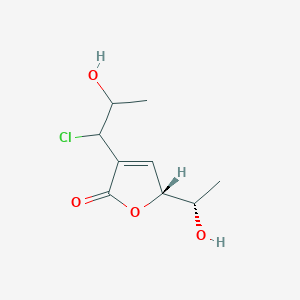
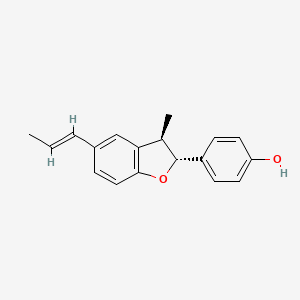
![(2R,3R,3aS,5S)-2-(6-aminopurin-9-yl)-5-[(R)-carboxy(hydroxy)methyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B1250299.png)
